

2-Chloro-4-methyl-5-iodothiazole chemical structure

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-4-methyl-1,3-thiazole

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An In-Depth Technical Guide to 2-Chloro-4-methyl-5-iodothiazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5-iodothiazole, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's unique structural attributes, physicochemical properties, and its primary utility as a trifunctional synthetic building block. A detailed, field-proven protocol for its synthesis via electrophilic iodination of 2-chloro-4-methylthiazole is presented, including an in-depth discussion of the underlying reaction mechanisms and experimental considerations. Furthermore, this guide explores the principle of regioselective functionalization, highlighting the differential reactivity of the C-I and C-Cl bonds that enables its use in sequential cross-coupling reactions for the generation of diverse molecular libraries. Applications in drug discovery and agrochemical research are discussed, supported by authoritative references.

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in modern pharmaceutical science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity to form key hydrogen bonds and other non-covalent interactions with biological targets make it an invaluable core for drug design.[2] Halogenated thiazoles, in particular, serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[1]

2-Chloro-4-methyl-5-iodothiazole emerges as a particularly valuable reagent in this class. It possesses three distinct points of potential modification: a reactive iodo group at the C5 position, a less reactive chloro group at the C2 position, and a methyl group at C4 that sterically and electronically influences the ring. This trifunctional nature allows for a programmed, regioselective approach to synthesis, making it a powerful tool for building diverse libraries of compounds for biological screening.

Physicochemical Properties and Structural Analysis

2-Chloro-4-methyl-5-iodothiazole is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with chloro, methyl, and iodo groups at the 2, 4, and 5 positions, respectively.

Property	Value	Reference
CAS Number	2803829-13-0	[3]
Molecular Formula	C ₄ H ₃ ClINS	[3]
Molecular Weight	259.50 g/mol	[3]
Appearance	Expected to be a liquid or low-melting solid, colorless to pale yellow.	[4] (by analogy)
InChI Key	(Inferred)	
SMILES	CC1=C(I)SC(Cl)=N1	

Predicted Spectroscopic Profile

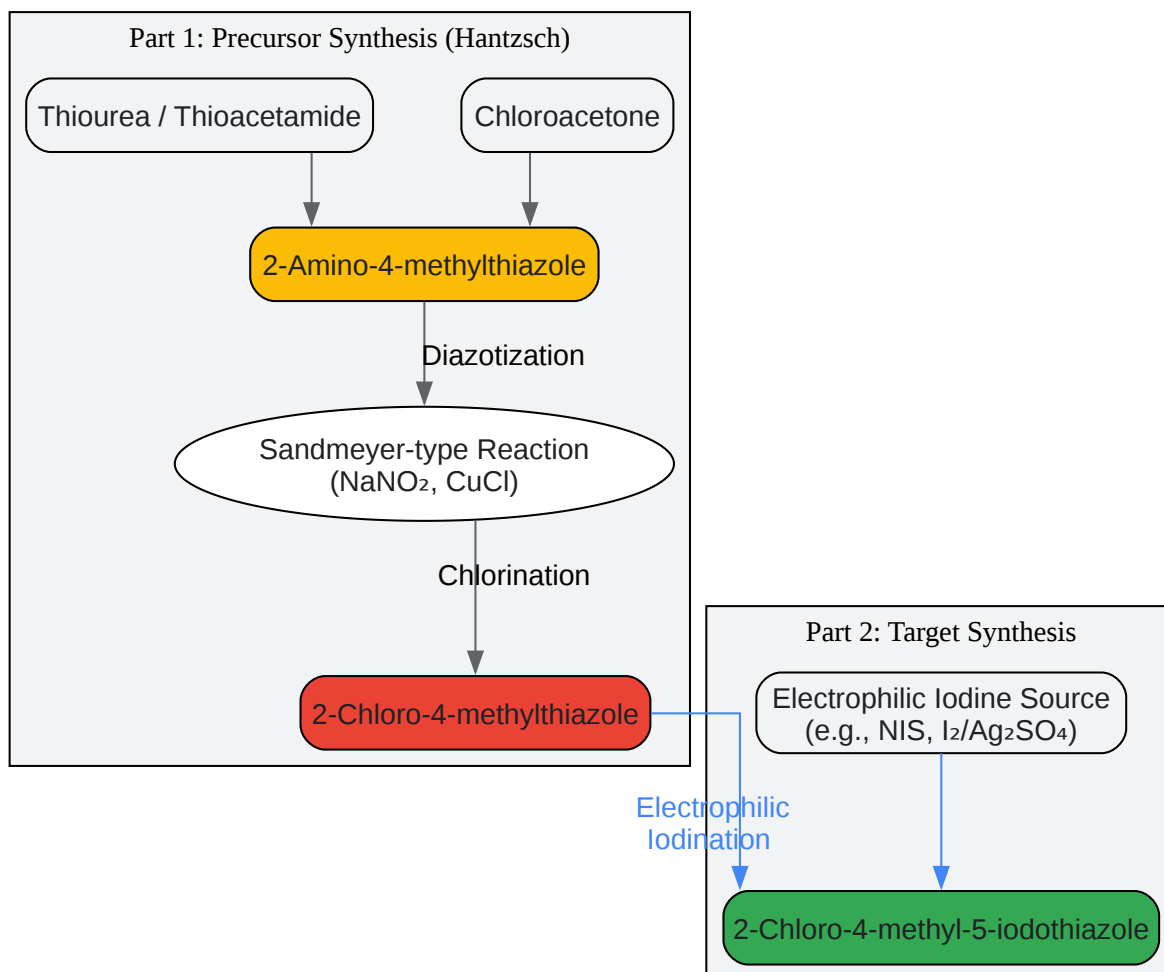
While specific experimental spectra are proprietary to individual laboratories, the following profile can be predicted based on the compound's structure, providing a baseline for characterization.

- $^1\text{H-NMR}$: The spectrum is expected to be simple, dominated by a single sharp peak (singlet) in the region of δ 2.0-2.5 ppm, corresponding to the three equivalent protons of the C4-methyl group.
- $^{13}\text{C-NMR}$: The spectrum should display four distinct signals for the aromatic carbons of the thiazole ring and one signal for the methyl carbon. The chemical shifts will be significantly influenced by the electronegative halogen substituents.
- Mass Spectrometry (MS): The molecular ion (M^+) peak is expected at m/z 259. A characteristic $\text{M}+2$ peak, approximately one-third the intensity of the M^+ peak, will be present due to the natural isotopic abundance of ^{37}Cl .^[5] Common fragmentation patterns would likely involve the loss of the iodine atom ($\text{M} - 127$) and subsequent fragmentation of the thiazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching vibration within the thiazole ring (typically around $1600\text{-}1650\text{ cm}^{-1}$) and C-S stretching modes. The C-H stretching of the methyl group would appear around $2900\text{-}3000\text{ cm}^{-1}$.^[6]

Synthesis and Purification

The most logical and efficient synthesis of 2-Chloro-4-methyl-5-iodothiazole involves the direct, regioselective iodination of the commercially available precursor, 2-chloro-4-methylthiazole.

Synthetic Workflow Diagram



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Caption: Overall synthetic pathway to 2-Chloro-4-methyl-5-iodothiazole.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of the target compound from its immediate precursor. The choice of an electrophilic iodinating agent like N-Iodosuccinimide

(NIS) is strategic; it is a mild, solid reagent that is easy to handle and highly effective for iodinating electron-rich heterocycles.

Materials:

- 2-Chloro-4-methylthiazole (1.0 eq) [CAS: 26847-01-8]
- N-Iodosuccinimide (NIS) (1.1 eq)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-4-methylthiazole (1.0 eq) in anhydrous acetonitrile.
- **Reagent Addition:** To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm, although the reaction is typically mild.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The thiazole ring is sufficiently electron-rich to react with the electrophilic iodine provided by NIS without requiring a strong acid catalyst.

- **Workup - Quenching:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
- **Workup - Extraction:** Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine/NIS, evidenced by the disappearance of any yellow/brown color), water, and finally brine. **Trustworthiness Note:** This washing sequence is a self-validating system to ensure removal of impurities. The thiosulfate wash is critical for a clean product.
- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-4-methyl-5-iodothiazole.

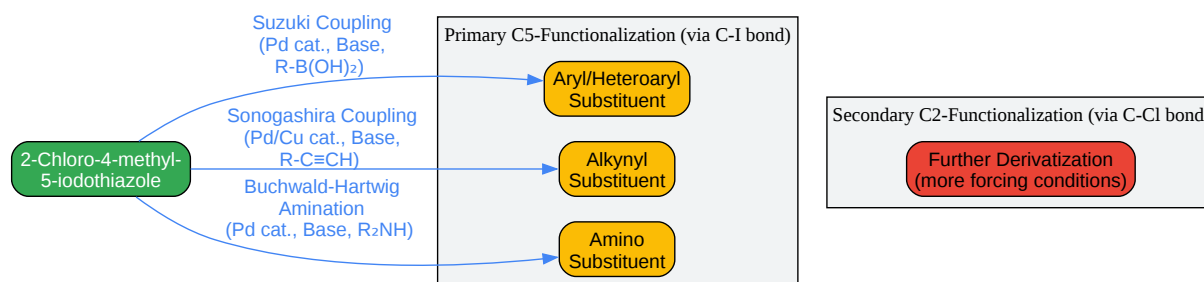
Chemical Reactivity and Synthetic Utility

The primary value of 2-Chloro-4-methyl-5-iodothiazole lies in the differential reactivity of its two halogen substituents. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the chlorine atom remains intact under standard conditions.^[1]

This regioselective reactivity allows for a two-step functionalization strategy:

- **Step 1:** Selective reaction at the C5 position (iodine) via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions.
- **Step 2:** Subsequent functionalization at the C2 position (chlorine) under more forcing reaction conditions or with specialized catalyst systems.

Regioselective Derivatization Workflow



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Caption: Regioselective cross-coupling reactions using the target molecule.

Applications in Research and Development

The synthetic versatility of 2-Chloro-4-methyl-5-iodothiazole makes it a high-value intermediate in several research areas.

- **Drug Discovery:** As a trifunctional building block, it is ideal for generating libraries of novel, complex molecules for high-throughput screening.[1] The thiazole core is implicated in a wide range of biological activities, including anticancer (e.g., tyrosine kinase inhibition), anti-inflammatory, and antimicrobial effects.[1][2][7] The ability to systematically vary substituents at the C5 and C2 positions allows for detailed Structure-Activity Relationship (SAR) studies. The inclusion of chlorine is also a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[8]
- **Agrochemical Research:** Thiazole derivatives are integral to modern agrochemicals, particularly fungicides and herbicides.[7] This compound serves as an excellent starting point for the synthesis of novel crop protection agents.

Safety and Handling

While specific toxicity data for 2-Chloro-4-methyl-5-iodothiazole is not widely published, it should be handled with the standard precautions for halogenated organic compounds. The precursor, 2-chloro-4-methylthiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9]

- Handling: Use only in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion

2-Chloro-4-methyl-5-iodothiazole is a strategically designed synthetic intermediate that offers researchers significant advantages in the construction of complex molecules. Its key strengths—the privileged thiazole core and the differential reactivity of its halogen substituents—provide a reliable and flexible platform for regioselective synthesis. This makes it an indispensable tool in the fields of medicinal chemistry and agrochemical development for the efficient exploration of chemical space and the rational design of novel, high-value compounds.

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